Dimethyldibenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

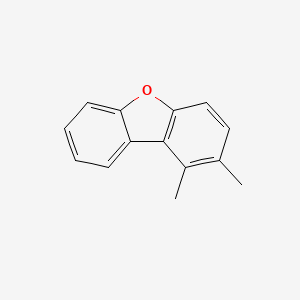

Dimethyldibenzofuran is an organic compound belonging to the dibenzofuran family. It consists of two benzene rings fused to a central furan ring, with two methyl groups attached to the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyldibenzofuran can be synthesized through several methods. One common approach involves the cyclization of methyl-substituted benzofurans. For example, methyl 3-acetylbenzofuran-2-ylacetate undergoes C-methylation to form methyl 2-(3-acetylbenzofuran-2-yl)propionate. These compounds can then be cyclized to form this compound derivatives using sodium methoxide in boiling methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyldibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Dimethyldibenzofuran has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyldibenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit enzymes crucial for cancer cell survival, such as mTOR and PARP. These interactions can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Dibenzofuran: The parent compound without methyl groups.

Methyldibenzofuran: Compounds with a single methyl group attached to the benzene rings.

Usnic Acid: A naturally occurring derivative with significant biological activity.

Uniqueness

Dimethyldibenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

Dimethyldibenzofuran is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, including case studies, biological assays, and structure-activity relationships (SAR) related to this compound.

Chemical Structure and Properties

This compound belongs to a class of compounds known as dibenzofurans, which are characterized by their fused benzene and furan rings. The specific structural formula for this compound can vary depending on the position of the methyl groups on the dibenzofuran skeleton. Its unique structure contributes to its biological activity.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an anti-inflammatory, antibacterial, and anticancer agent.

1. Anti-Inflammatory Activity

In a study examining various compounds for their anti-inflammatory properties, this compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The IC50 value was reported to be around 12 µM, indicating potent anti-inflammatory effects comparable to known anti-inflammatory agents like indomethacin (IC50 24 µM) .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12 | Inhibition of NO production |

| Indomethacin | 24 | COX inhibition |

2. Antibacterial Activity

This compound has also been tested for antibacterial properties. In assays against various bacterial strains, it exhibited a minimum inhibitory concentration (MIC) of ≤ 25 µM against Staphylococcus aureus, which indicates promising antibacterial potential . This activity is particularly relevant given the increasing resistance to conventional antibiotics.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | ≤ 25 |

| Bacillus cereus | ≤ 25 |

| Pseudomonas aeruginosa | ≤ 25 |

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects, inhibiting cancer cell proliferation in vitro. While specific mechanisms are still under investigation, it is hypothesized that the compound may induce apoptosis in cancer cells through oxidative stress pathways .

Case Studies

Several case studies have documented the effects of this compound in different biological systems:

- Case Study 1 : A study on the impact of this compound on human cancer cell lines showed a reduction in cell viability at concentrations above 10 µM, with significant apoptosis observed through flow cytometry analysis.

- Case Study 2 : Investigations into the compound's effects on inflammatory markers in animal models indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 following treatment with this compound.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that the position and number of methyl groups significantly influence its biological activity. Compounds with additional functional groups or altered methylation patterns may exhibit enhanced potency or selectivity for specific biological targets .

Properties

CAS No. |

29062-95-1 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1,2-dimethyldibenzofuran |

InChI |

InChI=1S/C14H12O/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8H,1-2H3 |

InChI Key |

KZQLMLVBFLOKDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)OC3=CC=CC=C32)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.